molecular formula C7H9N3O4 B2466924 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 91616-28-3

1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2466924
CAS RN: 91616-28-3
M. Wt: 199.166
InChI Key: RNYAMVYVWUVUFO-UHFFFAOYSA-N
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Description

Compounds with structures similar to “1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid” are often used in the field of medicinal chemistry due to their potential biological activities . They can serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as ester rearrangements, hydrolysis of esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Single crystal X-ray diffraction analysis can also be used to further confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .

Scientific Research Applications

Synthesis and Biological Activities

1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various fused and non-fused 1,2,4-triazole derivatives, showcasing potential in biological activities. These compounds have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, indicating their relevance in the field of medicinal chemistry and drug discovery (Özil et al., 2015).

Chemical Transformations and Synthesis

The compound is also a key intermediate in various chemical transformations. For example, it has been used in the Dimroth rearrangement, a process important in organic synthesis for creating tricyclic compounds (Ezema et al., 2015). Moreover, the synthesis of triazole-4-carboxylic acids via a one-pot tandem reaction using this compound showcases its utility in creating structurally diverse molecules (Pokhodylo et al., 2010).

Electrochemiluminescence Applications

In the realm of electrochemiluminescence, derivatives of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and used to develop metal-organic frameworks, which exhibited highly intense electrochemiluminescence in solution (Feng et al., 2016). This application is significant in the development of advanced materials for sensing and imaging technologies.

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely depending on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for research on similar compounds could involve further investigation of their potential biological activities, as well as the development of new synthesis methods and the exploration of new applications .

properties

IUPAC Name

1-(2-ethoxy-2-oxoethyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-6(11)4-10-3-5(7(12)13)8-9-10/h3H,2,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAMVYVWUVUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Citations

For This Compound
1
Citations
GR Labadie, A de la Iglesia, HR Morbidoni - Molecular diversity, 2011 - Springer
Looking for new active molecules against Mycobacterium tuberculosis, a small focused library of 1,2,3-triazoles was efficiently prepared by click chemistry. Compounds were …
Number of citations: 52 link.springer.com

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